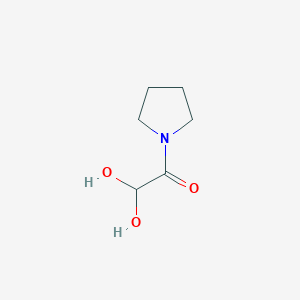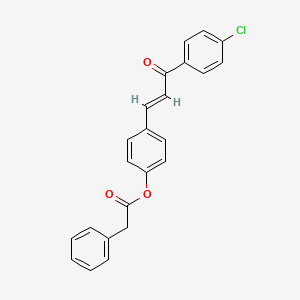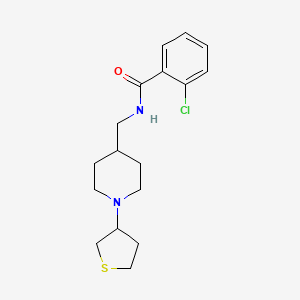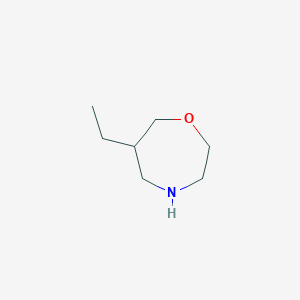
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a CAS Number of 45657-97-4 and a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main methods . The first method involves the reaction of pyrrolidine with other compounds, such as 2-chloropyrimidine . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of pyrrolidine derivatives in a single step .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage of the molecule, a phenomenon called "pseudorotation" .Wirkmechanismus
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one binds to metal ions through its two hydroxyl groups and nitrogen atom in the pyrrolidine ring. The binding of metal ions to this compound can affect the properties of the metal ion, such as its reactivity and stability. This can be useful in various chemical reactions and biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in biological systems. It has been used in various studies to investigate the role of metal ions in biological processes, such as enzyme activity and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments is its ability to selectively bind to metal ions, allowing for their detection and quantification. However, this compound can also bind to other molecules in biological samples, which can interfere with its ability to detect metal ions. Additionally, this compound has a relatively low binding affinity for some metal ions, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one. One area of interest is the development of new methods for detecting metal ions in biological samples. Another area of interest is the use of this compound in the development of new drugs or therapies that target metal ions in disease states. Additionally, the use of this compound in the field of nanotechnology is an area of growing interest, as it can be used to modify the properties of metal nanoparticles.
Synthesemethoden
The synthesis of 2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one involves the reaction of pyrrolidine with glyoxylic acid, followed by reduction with sodium borohydride. This method has been well established in the literature and has been used in many studies.
Wissenschaftliche Forschungsanwendungen
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one has been used in various scientific research applications due to its ability to chelate metal ions. One of the most common uses of this compound is in the analysis of metal ions in biological samples. This compound can be used to selectively bind to metal ions, allowing for their detection and quantification.
Eigenschaften
IUPAC Name |
2,2-dihydroxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCQQGQIYPRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)


![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)

![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)